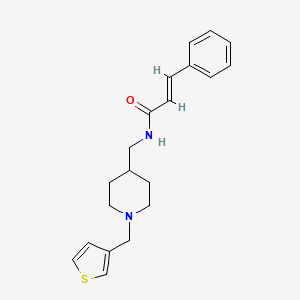

methyl 4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

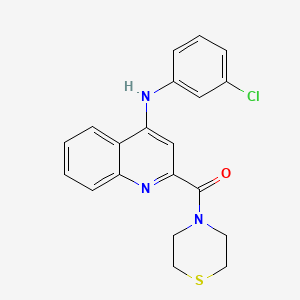

“Methyl 4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)benzoate” is a chemical compound. It is a derivative of sulfamethoxazole . Sulfamethoxazole is an antibiotic that is commonly used in combination with trimethoprim to treat a variety of bacterial infections. This compound seems to be a novel derivative, and it may have been synthesized for research purposes .

Aplicaciones Científicas De Investigación

Photochemical Decomposition : Sulfamethoxazole, a compound structurally similar to the one , is noted for its photolability in acidic aqueous solutions. This study identified the major products of its photochemical decomposition, highlighting the significance of understanding the environmental fate of such compounds (Wei Zhou & D. Moore, 1994).

Microbial Mediation in Transformation Processes : Research on sulfamethoxazole (SMX) has shown its transformation under denitrifying conditions, revealing the significance of microbial interactions in the environmental behavior of sulfonamide drugs (K. Nödler et al., 2012).

Corrosion Inhibition Properties : A study examining 1,3,4-oxadiazole derivatives for their corrosion inhibition abilities towards mild steel in acidic environments provides insights into the practical applications of similar compounds in industrial settings (P. Ammal et al., 2018).

Photochromic Properties in Polymers : Research into methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene, including sulfamethoxazole, highlights the potential for these compounds in developing photoresponsive materials (E. Ortyl et al., 2002).

Chemical Interactions and Transformations : A study examining the interaction of various benzoates with sulfur tetrafluoride provides insights into the chemical behavior and potential reactions of similar compounds (I. I. Gaidarzhy et al., 2020).

Anticonvulsant Activities : The synthesis and evaluation of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives for their anticonvulsant activities in mice suggest therapeutic applications for similar compounds (H. Uno et al., 1979).

Sulfonamide Metal Complexes as Antimicrobial Agents : A study on the synthesis and characterization of sulfonamide metal complexes, including 4-amino-N-(5-methyl-3-isoxazolyl)benzene sulfonamide, highlights their potential as antimicrobial agents and their applications in pharmaceutical chemistry (M. Pervaiz et al., 2020).

Electrochemical Mineralization : The electrochemical mineralization of sulfamethoxazole, involving the transformation of the isoxazole molecule into various products, offers insights into advanced water treatment technologies (Hui Lin et al., 2013).

Mecanismo De Acción

Target of Action

Sulfonamides, a class of compounds to which this compound belongs, are known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

The compound likely interacts with its targets by forming a stable complex, thereby inhibiting the function of the target enzyme . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth and reproduction .

Biochemical Pathways

The compound affects the folic acid synthesis pathway in bacteria . By inhibiting the dihydropteroate synthase enzyme, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . The downstream effect is a disruption in the production of essential bacterial proteins, leading to inhibited growth and reproduction .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular effect of the compound’s action is the inhibition of folic acid synthesis, leading to a disruption in bacterial protein production . The cellular effect is the inhibition of bacterial growth and reproduction .

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the presence of metals can enhance the antimicrobial properties of sulfonamides . .

Propiedades

IUPAC Name |

methyl 4-[2-(3-methyl-1,2-oxazol-5-yl)ethylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S/c1-10-9-12(21-16-10)7-8-15-22(18,19)13-5-3-11(4-6-13)14(17)20-2/h3-6,9,15H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBHAZNJVKBACG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2904400.png)

![2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2904403.png)

![(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/no-structure.png)

![N-[3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2904407.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone oxalate](/img/structure/B2904412.png)

![N-[furan-2-yl(phenyl)methylidene]hydroxylamine](/img/structure/B2904413.png)

![2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2904416.png)